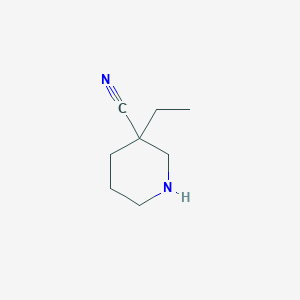

3-Ethyl-3-piperidinecarbonitrile

Description

3-Ethyl-3-piperidinecarbonitrile (systematic name: 3-ethylpiperidine-3-carbonitrile) is a piperidine derivative characterized by a nitrile group (-CN) and an ethyl substituent (-CH2CH3) at the 3-position of the piperidine ring. The hydrochloride salt form of this compound, 3-Ethyl-3-piperidinecarbonitrile hydrochloride, has a molecular formula of C8H17ClN2O and a molecular weight of 192.69 g/mol . Piperidine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their structural versatility and ability to act as intermediates in synthesizing bioactive molecules. The nitrile group in this compound enhances its reactivity, making it valuable for further functionalization via hydrolysis, reduction, or nucleophilic addition reactions.

Properties

CAS No. |

1206229-02-8 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 |

IUPAC Name |

3-ethylpiperidine-3-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-5,7H2,1H3 |

InChI Key |

NSIVBFUOXLJYCT-UHFFFAOYSA-N |

SMILES |

CCC1(CCCNC1)C#N |

Canonical SMILES |

CCC1(CCCNC1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-Ethyl-3-piperidinecarbonitrile with analogous compounds, focusing on structural features, physicochemical properties, synthesis routes, and applications.

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate

- Structure : A bicyclic compound containing a naphthyridine core with an ester (-COOEt) and ketone (-C=O) group .

- Molecular Weight : 227.14 g/mol (vs. 192.69 g/mol for 3-Ethyl-3-piperidinecarbonitrile hydrochloride).

- The ester and ketone groups enable nucleophilic acyl substitution, whereas the nitrile group in 3-Ethyl-3-piperidinecarbonitrile facilitates cyano-based chemistry (e.g., conversion to amines or carboxylic acids).

- Synthesis : Prepared via hydrogenation of an oxime intermediate using Raney nickel, yielding diastereomers with distinct NMR profiles .

2-Chloro-6-ethylpyridine-3-carbonitrile

- Structure : A pyridine derivative with a chloro (-Cl), ethyl (-CH2CH3), and nitrile (-CN) group at the 2-, 6-, and 3-positions, respectively .

- Molecular Weight : 166.61 g/mol (vs. 192.69 g/mol for the hydrochloride salt of 3-Ethyl-3-piperidinecarbonitrile).

- Key Differences :

- The aromatic pyridine ring confers planarity and resonance stabilization, contrasting with the saturated piperidine ring.

- The chloro substituent enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Used in agrochemicals and materials science for synthesizing herbicides and conductive polymers .

3-Acetylpyridine

- Structure : A pyridine derivative with an acetyl (-COCH3) group at the 3-position .

- Molecular Weight : 121.14 g/mol (significantly lower than 3-Ethyl-3-piperidinecarbonitrile).

- Key Differences: The acetyl group allows for keto-enol tautomerism and condensation reactions, unlike the nitrile group. Higher water solubility (Log Kow = 0.3) compared to nitrile-containing compounds, which typically exhibit lower polarity .

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile

- Structure : A pyridine derivative with a chlorophenyl (-C6H4Cl) ethyl chain and nitrile group .

- Molecular Weight : 254.71 g/mol (higher than 3-Ethyl-3-piperidinecarbonitrile due to the bulky aryl substituent).

- Key Differences :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.